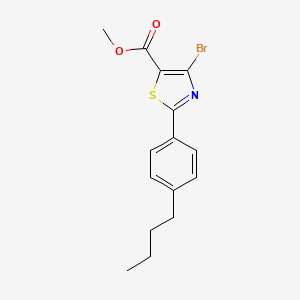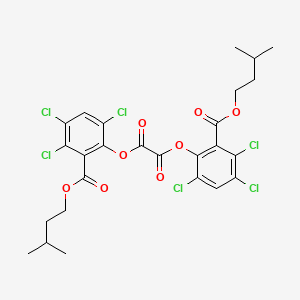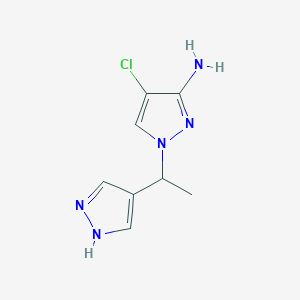
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the butanoic acid moiety. One common method involves the reaction of piperidine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then subjected to further reactions to introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid depends on its specific application. In drug development, the Boc group can be removed under physiological conditions to release the active drug. The piperidine ring can interact with biological targets such as enzymes or receptors, modulating their activity. The butanoic acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid is unique due to its specific structural features, such as the position of the Boc group and the butanoic acid moiety. These features can influence its reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]butanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-7-5-6-8-15(11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |
InChI Key |
KZHMMXOFZPNRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1CCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)








